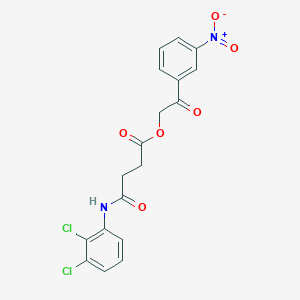
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is commonly referred to as NBOC-protected aspartic acid, and it is primarily used as a building block for the synthesis of peptides and proteins.
Mechanism of Action
The mechanism of action of 2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate is not well understood. However, it is believed that the compound acts as a protecting group for the carboxylic acid group of aspartic acid. This protection allows the aspartic acid to be selectively activated and coupled with other amino acids to form peptides and proteins.
Biochemical and Physiological Effects:
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate does not have any known biochemical or physiological effects. The compound is primarily used as a building block for the synthesis of peptides and proteins and does not have any direct biological activity.
Advantages and Limitations for Lab Experiments
The use of 2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate as a building block for the synthesis of peptides and proteins provides several advantages for lab experiments. The compound is stable and easy to handle, making it an ideal reagent for peptide synthesis. Additionally, the NBOC protecting group is easily removable, allowing for the selective activation of the carboxylic acid group of aspartic acid.
However, there are also some limitations associated with the use of NBOC-protected aspartic acid. The synthesis of the compound is relatively complex and requires several steps, which can be time-consuming and costly. Additionally, the NBOC protecting group can interfere with certain reactions, limiting the scope of its applications.
Future Directions
There are several future directions for the research and development of 2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate. One potential direction is the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, the development of new protecting groups that can be selectively removed under mild conditions could expand the scope of applications for NBOC-protected aspartic acid.
Another potential direction is the use of NBOC-protected aspartic acid in the synthesis of novel peptides and proteins with unique biological activities. The ability to selectively activate the carboxylic acid group of aspartic acid provides researchers with a powerful tool to design and synthesize molecules with specific biological functions.
Conclusion:
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate is a chemical compound that has several potential applications in scientific research. The compound is primarily used as a building block for the synthesis of peptides and proteins and provides researchers with a powerful tool to study biological processes. While there are some limitations associated with the use of NBOC-protected aspartic acid, there are also several future directions for research and development that could expand its scope of applications.
Synthesis Methods
The synthesis of 2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate involves several steps. The first step is the protection of the carboxylic acid group of aspartic acid with the NBOC group. This step is followed by the activation of the carboxylic acid group with a coupling reagent, such as HATU or DCC. The activated carboxylic acid group is then reacted with the amine group of 2,3-dichloroaniline to form the desired product.
Scientific Research Applications
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate has several potential applications in scientific research. The compound is primarily used as a building block for the synthesis of peptides and proteins. Peptides and proteins are essential molecules that play a crucial role in various biological processes, including cell signaling, enzymatic catalysis, and gene expression. The ability to synthesize these molecules using NBOC-protected aspartic acid provides researchers with a powerful tool to study these biological processes.
properties
Product Name |
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate |
|---|---|
Molecular Formula |
C18H14Cl2N2O6 |
Molecular Weight |
425.2 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-(2,3-dichloroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C18H14Cl2N2O6/c19-13-5-2-6-14(18(13)20)21-16(24)7-8-17(25)28-10-15(23)11-3-1-4-12(9-11)22(26)27/h1-6,9H,7-8,10H2,(H,21,24) |
InChI Key |
QZQNPVGLZUWMEU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-{4-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-1-methylethyl)naphthoquinone](/img/structure/B269628.png)
![Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]-](/img/structure/B269633.png)
![Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B269635.png)

![1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone](/img/structure/B269641.png)
![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether](/img/structure/B269646.png)
![5-(3-Bromophenyl)-2-furaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B269647.png)
![2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B269655.png)
![1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone](/img/structure/B269656.png)
![6-Amino-3-{[(4-cyano-3,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B269658.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B269659.png)
methanone](/img/structure/B269661.png)
![3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269662.png)
![3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B269663.png)